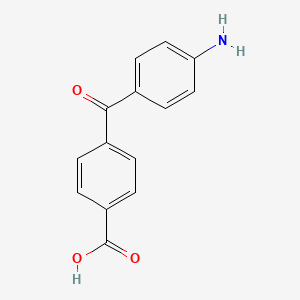

4-(4-Aminobenzoyl)benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(4-Aminobenzoyl)benzoic acid is a useful research compound. Its molecular formula is C14H11NO3 and its molecular weight is 241.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

4-(4-Aminobenzoyl)benzoic acid and its derivatives have shown significant antimicrobial properties. Research indicates that modifications to the PABA structure can enhance antibacterial activity against resistant strains such as Staphylococcus aureus and Escherichia coli. For instance, Schiff bases synthesized from PABA exhibited minimum inhibitory concentrations (MIC) ranging from 15.62 µM to 62.5 µM against various pathogens, showcasing their potential as antimicrobial agents .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have demonstrated that certain derivatives exhibit cytotoxic effects on cancer cell lines, including HepG2 and MCF-7, with IC50 values as low as 15 µM. The mechanism involves the inhibition of critical enzymes associated with cancer cell proliferation .

Local Anesthetics

As noted in patent literature, esters derived from PABA have been explored for their use as local anesthetics. These compounds combine high effectiveness with low toxicity and are suitable for various administration routes, including infiltration and surface anesthesia .

Materials Science

Polymer Synthesis

this compound serves as a precursor in the synthesis of polyamide-imide copolymers. These polymers exhibit desirable thermal properties and mechanical strength, making them suitable for high-performance applications in aerospace and automotive industries .

Self-Assembled Monolayers

Research has shown that this compound can form self-assembled monolayers on silicon surfaces, which are valuable for electronic applications. The structural and electronic properties of these monolayers have been characterized, indicating potential uses in sensor technology .

Agricultural Applications

Herbicides and Plant Growth Regulators

There is emerging interest in the use of PABA derivatives as herbicides and plant growth regulators. The ability of these compounds to modulate plant growth processes suggests they could be developed into effective agrochemicals .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Agents | Effective against resistant bacteria (MIC: 15.62 µM) |

| Anticancer Agents | Cytotoxicity observed (IC50: 15 µM) | |

| Local Anesthetics | Low toxicity; suitable for various administration routes | |

| Materials Science | Polymer Synthesis | High thermal stability; applicable in aerospace |

| Self-Assembled Monolayers | Potential uses in electronics | |

| Agricultural Applications | Herbicides & Growth Regulators | Modulates plant growth; potential agrochemical use |

Case Studies

- Antimicrobial Efficacy Study : A study published in MDPI highlighted the synthesis of Schiff bases from PABA, which exhibited significant antimicrobial activity against various pathogens, emphasizing the importance of structural modifications in enhancing bioactivity .

- Polymer Development : Research on polyamide-imide copolymers derived from this compound demonstrated their superior thermal properties compared to traditional polymers, paving the way for innovative applications in high-performance materials .

- Agricultural Innovation : Investigations into the herbicidal properties of PABA derivatives revealed their potential to act as effective plant growth regulators, suggesting a new avenue for sustainable agricultural practices .

特性

CAS番号 |

40811-57-2 |

|---|---|

分子式 |

C14H11NO3 |

分子量 |

241.24 g/mol |

IUPAC名 |

4-(4-aminobenzoyl)benzoic acid |

InChI |

InChI=1S/C14H11NO3/c15-12-7-5-10(6-8-12)13(16)9-1-3-11(4-2-9)14(17)18/h1-8H,15H2,(H,17,18) |

InChIキー |

OBEQANYTGDITJM-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)N)C(=O)O |

正規SMILES |

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)N)C(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。